3-(3-Nitrophenylsulfonamido)propanoic acid

Description

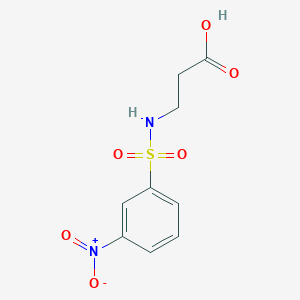

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-nitrophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)4-5-10-18(16,17)8-3-1-2-7(6-8)11(14)15/h1-3,6,10H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGJFIPBEYNNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588458 | |

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953907-19-2 | |

| Record name | N-(3-Nitrobenzene-1-sulfonyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 3 Nitrophenylsulfonamido Propanoic Acid and Analogues

Strategies for Sulfonamide Bond Formation in N-Aryl Systems

The construction of the N-aryl sulfonamide linkage is a cornerstone of synthesizing 3-(3-nitrophenylsulfonamido)propanoic acid. Traditional methods often involve the reaction of an amine with a sulfonyl chloride, a process that has been refined and optimized over the years to improve efficiency, yield, and environmental impact.

Optimization of Sulfonylation Reactions

The direct sulfonylation of β-alanine (3-aminopropanoic acid) with 3-nitrobenzenesulfonyl chloride represents the most direct route to this compound. Optimization of this reaction is critical to maximize yield and purity. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

Commonly, an aqueous basic solution is employed to facilitate the reaction and neutralize the hydrochloric acid byproduct. The use of inorganic bases such as sodium carbonate or sodium bicarbonate in water is a prevalent and effective approach. For instance, the synthesis of N-(p-tolylsulfonyl)-β-alanine has been achieved with high yields by reacting β-alanine with p-toluenesulfonyl chloride in the presence of sodium carbonate in water. This method is often preferred for its simplicity and the ease of product isolation, which typically involves acidification to precipitate the product.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating this type of reaction. The use of microwave irradiation in conjunction with catalysts like potassium carbonate and tetrabutylammonium (B224687) bromide (TBAB) can significantly reduce reaction times while maintaining high yields of the desired β-amino acid derivatives. ijcrt.org

Table 1: Optimization Parameters for Sulfonylation of β-Amino Acids

| Parameter | Traditional Method | Microwave-Assisted Method |

| Base | Sodium Carbonate, Sodium Bicarbonate | Potassium Carbonate |

| Solvent | Water, Dichloromethane | Solvent-free or high-boiling point solvents |

| Catalyst | Often not required | Phase-transfer catalysts (e.g., TBAB) |

| Temperature | Room temperature to reflux | Elevated temperatures (controlled) |

| Reaction Time | Several hours | Minutes |

| Yield | Good to excellent | Often improved |

Exploration of Catalyst Systems for Sulfonamide Synthesis

While the direct reaction of sulfonyl chlorides with amines is often efficient, various catalyst systems have been developed to facilitate this transformation, particularly for less reactive substrates or to achieve milder reaction conditions. Transition metal catalysis, particularly with palladium and copper, has been extensively explored for the formation of C-N bonds in sulfonamide synthesis.

For the synthesis of N-aryl sulfonamides, palladium-catalyzed cross-coupling reactions have proven to be a versatile tool. These methods typically involve the coupling of an aryl halide or triflate with a sulfonamide. While this is an indirect route to the target molecule, it offers flexibility in the choice of starting materials.

Copper-catalyzed N-arylation of sulfonamides, a variation of the Ullmann condensation, provides another avenue. These reactions often utilize arylboronic acids as the aryl source and can be performed under relatively mild conditions. The development of suitable ligands is crucial for the success of these catalytic cycles, preventing catalyst deactivation and promoting efficient product formation.

More recently, photocatalytic methods have gained traction. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., copper or nickel), can enable the direct conversion of carboxylic acids to sulfonamides, offering a novel and powerful approach. nih.gov

Development of Environmentally Benign Synthetic Routes for Sulfonamides

The principles of green chemistry have driven the development of more sustainable methods for sulfonamide synthesis. A key focus has been the replacement of hazardous organic solvents with water. The synthesis of sulfonamide derivatives of amino acids in aqueous media is a well-established and environmentally friendly approach. researchgate.net These reactions are often high-yielding, and the products can be easily isolated by filtration after acidification, minimizing the need for chromatographic purification. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contribute to a greener process by reducing waste and energy consumption. For example, a one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines has been developed, leveraging a copper-catalyzed decarboxylative halosulfonylation followed by amination. nih.gov This strategy avoids the need to pre-functionalize the starting materials, streamlining the synthetic process.

Table 2: Comparison of Traditional vs. Green Synthetic Routes for Sulfonamides

| Feature | Traditional Route | Environmentally Benign Route |

| Solvent | Often chlorinated organic solvents (e.g., DCM) | Water, or solvent-free conditions |

| Base | Organic bases (e.g., pyridine (B92270), triethylamine) | Inorganic bases (e.g., Na2CO3, K2CO3) |

| Purification | Often requires column chromatography | Precipitation and filtration |

| Atom Economy | Can be lower due to multi-step processes | Higher in one-pot reactions |

| Waste Generation | Higher due to solvent and reagent use | Minimized |

Chemical Transformations for Propanoic Acid Moiety Introduction and Functionalization

The propanoic acid portion of this compound is integral to its structure and potential applications. This section explores methods for its introduction and subsequent chemical modifications.

Carboxylic Acid Derivatization and Coupling Strategies

The carboxylic acid group of this compound is a versatile handle for further functionalization, most commonly through the formation of amide bonds. Standard peptide coupling reagents are widely employed for this purpose. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with activators like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the efficient coupling of the carboxylic acid with a wide range of amines to form the corresponding amides. nih.gov

The choice of coupling reagent and reaction conditions can be optimized to minimize side reactions and ensure high yields. For instance, the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a modern and highly effective method for amide bond formation. growingscience.com

These derivatization strategies allow for the synthesis of a diverse library of analogues with modified properties, which is particularly valuable in drug discovery and medicinal chemistry.

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into analogues of this compound can have a profound impact on their biological activity. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule.

One common approach to synthesizing chiral β-amino acids, the precursors to chiral 3-(sulfonamido)propanoic acids, is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner, and are subsequently removed.

Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, often based on transition metals complexed with chiral ligands, can promote the enantioselective synthesis of β-amino esters or acids. For example, the asymmetric hydrogenation of β-amino acrylates using a chiral rhodium or ruthenium catalyst is a well-established method.

Enzymatic resolutions are also a powerful tool for obtaining enantiomerically pure compounds. Lipases, for instance, can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.

More recently, methods for the stereoselective synthesis of β-amino sulfones and sulfonamides have been developed via the addition of sulfonyl anions to chiral N-sulfinyl imines. ijcrt.org This method provides good yields and high stereoselectivity. ijcrt.org The development of asymmetric condensation reactions to form chiral sulfinate esters also opens up new avenues for the synthesis of chiral sulfur-containing compounds. nih.govnih.gov

Synthetic Approaches for Incorporating and Modifying the Nitrophenyl Substituent

The functionalization of the nitrophenyl ring is pivotal for tuning the electronic and steric properties of the final molecule. Modern synthetic chemistry offers a range of electrophilic and nucleophilic pathways to achieve this, moving beyond classical methods to offer greater selectivity and functional group tolerance.

Electrophilic aromatic substitution remains a fundamental tool for modifying the aromatic ring. For instance, the direct nitration of aromatic sulfonamides can be achieved with a high degree of chemoselectivity. A methodology utilizing tert-butyl nitrite (B80452) allows for the efficient conversion of aromatic sulfonamides into their mono-nitro derivatives, even in the presence of other sensitive functionalities. rsc.org Another approach employs NOBF4 as an electrophile for the nitration of aromatic amides, which can be catalyzed by silver. researchgate.net

However, traditional electrophilic substitutions can suffer from limitations such as the formation of constitutional isomers and low tolerance for certain functional groups. nih.gov To overcome these challenges, alternative strategies like site-selective C–H functionalization have emerged. These methods allow for the introduction of sulfonyl groups and other functionalities at specific positions on the aromatic ring with greater precision. nih.gov

Nucleophilic aromatic substitution (SNAr) provides a complementary pathway for functionalization, particularly on electron-deficient rings like nitrobenzene. Aromatic sulfonamide anions have been shown to readily undergo SNAr additions to activated aromatic halides. researchgate.net Furthermore, a facile and efficient microwave-assisted approach has been developed for the synthesis of N-(2-nitrophenyl) benzenesulfonamides, demonstrating the utility of modern techniques to drive these reactions. researchgate.net

<

| Functionalization Pathway | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Electrophilic Nitration | tert-butyl nitrite | High chemoselectivity for sulfonamide systems. | rsc.org |

| Electrophilic Nitration | NOBF4, Silver catalyst | Effective for aromatic amides. | researchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | NaH, Microwave irradiation | Efficient for preparing N-(nitrophenyl) sulfonamides. | researchgate.net |

Table 1: Comparison of Aromatic Functionalization Pathways

The nitro group is a versatile functional handle that can be transformed into a variety of other groups, most commonly an amine. The selective reduction of the nitro group is a critical step in the synthesis of many complex molecules. A novel method has been developed for the assembly of (hetero)aryl sulfonamides through the reductive coupling of aryl sulfinates and nitroarenes. nih.gov This transformation is proposed to proceed through the formation of nitrosoarene intermediates. nih.gov

The choice of reducing agent is crucial for the success and selectivity of this reaction. Various conditions have been explored, using reagents such as sodium bisulfite, often in combination with tin(II) chloride, to facilitate the transformation. nih.govacs.org The use of an ultrasound bath can improve reaction homogeneity and mixing, leading to better yields. nih.gov Research has shown that for certain substrates, a combination of reducing agents is necessary to achieve full conversion, whereas others may lead to side reactions like SNAr depending on the conditions. nih.gov These findings highlight that the selection of specific reducing agents can enable the activation of a broader range of nitroarenes for this reductive coupling strategy. nih.govacs.org

<

| Reducing Agent(s) | Substrate Example | Outcome | Reference |

|---|---|---|---|

| Sodium Bisulfite | Nitro-heteroarenes | Reductive coupling to form sulfonamides. | nih.gov |

Table 2: Effect of Reducing Agents on Nitro Group Transformation

Methodological Aspects of Reaction Optimization and Scalability in Laboratory Synthesis

Optimizing reaction conditions is essential for improving yield, purity, and efficiency, while scalability ensures that a synthetic protocol can be reliably performed on a larger scale. The formation of sulfonamides is a common reaction chosen for optimization projects in academic and industrial settings. acs.org Key parameters for optimization often include the choice of solvent, base, temperature, and reaction time. researchgate.net

Modern synthetic methodologies are increasingly focused on enhancing scalability and safety. Electrochemical methods, for example, offer an environmentally benign approach to the oxidative coupling of thiols and amines to form sulfonamides. acs.org This technique is driven by electricity, requires no sacrificial reagents or catalysts, and can be carried out in minutes. acs.org Importantly, these electrochemical reactions are readily scalable in flow systems, as demonstrated by successful syntheses on a 10 mmol scale. acs.org

Continuous flow technology represents another significant advance for the optimization and scalability of chemical syntheses. A continuous flow protocol has been developed for making sulfonyl chlorides, which are key precursors for sulfonamides. rsc.org This approach allows for excellent control over reaction parameters like temperature and residence time, which improves safety by preventing thermal runaway in highly exothermic reactions. rsc.org The use of small reactor volumes and short residence times can lead to exceptionally high space-time yields, making it a highly efficient method for laboratory and industrial synthesis. rsc.org

<

| Methodology | Key Advantages | Scalability Aspect | Reference |

|---|---|---|---|

| Batch Synthesis (Microwave) | Rapid reaction times. | Good for rapid analogue synthesis on a small scale. | researchgate.net |

| Electrochemical Synthesis | Environmentally benign, no catalysts/reagents. | Readily scaled in continuous flow reactors. | acs.org |

Table 3: Comparison of Synthetic Methodologies for Optimization and Scalability

Computational and Theoretical Chemistry Investigations of 3 3 Nitrophenylsulfonamido Propanoic Acid

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with remarkable accuracy.

Beyond geometry, quantum chemical calculations elucidate the electronic structure. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MESP) maps, which highlight regions of positive and negative electrostatic potential. nih.gov These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and its ability to participate in electronic transitions. nih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and electronic properties. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand the interactions between different parts of the molecule and the nature of its chemical bonds. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Sulfonamide Derivatives

| Parameter | Description | Typical Values/Observations |

|---|---|---|

| Method | The theoretical approach used for the calculation. | DFT (B3LYP), MP2 |

| Basis Set | The set of mathematical functions used to describe the atomic orbitals. | 6-31G*, 6-311+G(d,p) |

| Optimized Geometry | The lowest energy arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | An indicator of chemical reactivity and electronic excitability. |

| MESP | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions. |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscapes and flexibility of molecules like 3-(3-nitrophenylsulfonamido)propanoic acid over time. mdpi.comnih.gov

MD simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field. researchgate.net For a relatively small and flexible molecule, MD simulations can reveal the different conformations it can adopt in solution and the energy barriers between them. cambridge.orgresearchgate.net This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

By simulating the molecule in a solvent, typically water, MD can provide a more realistic representation of its behavior in a biological environment. nih.gov The simulations can track the fluctuations of dihedral angles, providing a detailed picture of the molecule's flexibility. Analysis of the simulation trajectory can identify the most populated conformational states and the transitions between them, effectively mapping out the molecule's conformational energy landscape. nih.gov This information is crucial for understanding how the molecule's shape and flexibility might influence its biological activity.

Theoretical Prediction and Elucidation of Organic Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For the synthesis of this compound, which is typically formed through the reaction of 3-nitrobenzenesulfonyl chloride with β-alanine, theoretical methods can be used to elucidate the reaction pathway and identify the transition states.

The most common method for synthesizing sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride. ijarsct.co.inekb.eg DFT calculations can be used to model this reaction, mapping out the potential energy surface as the reactants approach each other and form the product. nih.gov These calculations can identify the transition state, which is the highest energy point along the reaction coordinate, and determine its structure and energy. mdpi.com The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated, providing a measure of the reaction rate. mdpi.com

Mechanistic studies can also explore different possible pathways for the reaction. For instance, the reaction could proceed through a one-step SN2-like mechanism or a two-step addition-elimination process. nih.gov Computational modeling can help to distinguish between these possibilities by comparing the calculated activation energies for each pathway. The pathway with the lower activation energy is predicted to be the more favorable one. rsc.org Such studies provide a detailed, atomistic understanding of the reaction, which can be valuable for optimizing reaction conditions and improving yields. researchgate.net

Molecular Modeling of Ligand-Target Interactions in Biological Systems

Understanding how a molecule like this compound interacts with biological targets is crucial for assessing its potential pharmacological activity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjb.ronih.gov

In a typical docking study, a three-dimensional model of the target protein is used. The ligand, in this case, this compound, is then computationally "docked" into the active site of the protein. nih.gov A scoring function is used to evaluate the different possible binding poses, with the pose having the best score representing the most likely binding mode. nih.gov These scoring functions typically take into account factors such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the ligand and the protein. chemmethod.com

The results of a docking study can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. For example, the sulfonamide group is known to act as a hydrogen bond donor and acceptor, and the nitro group can also participate in specific interactions with protein residues. mdpi.comresearchgate.netnih.gov The carboxylic acid group of the propanoic acid moiety can form strong ionic interactions with positively charged amino acid residues in the binding site. By identifying these key interactions, molecular modeling can help to explain the molecule's biological activity and guide the design of more potent analogs. qub.ac.uk

Table 2: Key Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Groups in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Sulfonamide (-SO₂NH-), Carboxylic acid (-COOH) |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Carboxylic acid (ionized), Nitro group (-NO₂) |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Phenyl ring |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |

Application of Chemoinformatics and Virtual Screening for Analog Design

Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. taylorfrancis.comnih.gov Virtual screening is a key application of chemoinformatics in drug discovery, where large libraries of virtual compounds are computationally screened against a biological target to identify potential hits. eurekaselect.comnih.gov

Starting with the structure of this compound, chemoinformatic tools can be used to design a virtual library of analogs. This can be done by systematically modifying different parts of the molecule, such as the substitution pattern on the phenyl ring or the length of the alkyl chain in the propanoic acid moiety. These analogs can then be subjected to virtual screening against a specific biological target. mdpi.com

The screening process often involves a hierarchical approach. First, compounds are filtered based on drug-like properties, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors (Lipinski's rule of five). mdpi.com The remaining compounds are then docked into the active site of the target protein, and their binding affinities are estimated using a scoring function. The top-scoring compounds are then selected for further investigation, including chemical synthesis and biological testing. This approach allows for the rapid and cost-effective exploration of a large chemical space, accelerating the process of identifying new and improved analogs of this compound with desired biological activities. researchgate.netnih.gov

Chemical Biology Applications: 3 3 Nitrophenylsulfonamido Propanoic Acid As a Molecular Probe

Design Principles for Chemical Probes Incorporating Sulfonamide Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry and chemical probe design due to its versatile chemical and physical properties. It is a robust chemical entity that can act as a hydrogen bond donor and acceptor, enabling it to form stable interactions with biological macromolecules. The design of chemical probes based on sulfonamide scaffolds follows several key principles:

Structural Mimicry : Sulfonamides can mimic the transition state of enzymatic reactions or natural ligands. For instance, antibacterial sulfa drugs mimic p-aminobenzoic acid (PABA) to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. This principle allows for the rational design of enzyme-specific inhibitors.

Modularity and Synthetic Accessibility : The sulfonamide linkage is readily synthesized, typically through the reaction of a sulfonyl chloride with an amine. This allows for the systematic modification of different parts of the molecule—the aromatic/aliphatic group attached to the sulfur (R1) and the substituent on the nitrogen (R2). This modularity is essential for structure-activity relationship (SAR) studies, where researchers fine-tune the probe's potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement : The sulfonamide group can serve as a bioisostere for other functional groups, like amides or carboxylic acids, to improve metabolic stability or alter binding modes. This strategy is often employed to optimize lead compounds into more effective probes.

Vectorial Design for Functionality : The scaffold allows for the strategic placement of additional functionalities without disrupting the core binding interactions. For 3-(3-Nitrophenylsulfonamido)propanoic acid, the propanoic acid tail can be modified to attach reporter tags (like fluorophores) or reactive groups (for photoaffinity labeling) to create more advanced probes. Similarly, the nitrophenyl group can be altered or used as a handle for further chemical modification.

The combination of these principles makes the sulfonamide scaffold a privileged structure in the design of chemical probes for a wide array of biological targets.

Exploration of Specific Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors, nucleic acids)

The utility of a molecular probe is defined by its interaction with its biological target. The structural components of this compound—the sulfonamide core, the nitrophenyl ring, and the carboxylic acid—dictate its potential binding modes with macromolecules like enzymes and receptors.

Sulfonamides are well-documented enzyme inhibitors, with their mechanism of action often involving direct interaction with the enzyme's active site. A primary example is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn2+ ion in the active site, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues, such as Thr199, Leu198, and Val121.

For a compound like this compound, the binding and modulatory effects would be investigated through:

Enzyme Inhibition Assays : Quantitative assays would determine the compound's inhibitory potency (e.g., IC50 value) against a panel of enzymes. The nitro group, being a strong electron-withdrawing group, can influence the acidity of the sulfonamide proton and thereby affect its binding affinity to metalloenzymes.

Structural Biology : X-ray crystallography or cryo-electron microscopy of the compound in complex with a target enzyme can reveal the precise atomic-level interactions, confirming the binding mode and guiding further probe optimization.

Computational Modeling : Molecular docking studies can predict the binding pose and estimate the binding free energy of the compound within an enzyme's active site, helping to prioritize potential targets.

The 3-nitropropionate component itself is known to be a suicide inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This suggests that this compound could potentially be explored as a dual-action or multi-target probe, though this would require empirical validation.

Beyond enzymes, sulfonamide-containing molecules are known to interact with various receptors. For example, certain sulfonamide derivatives act as antagonists for serotonin receptors (5-HT3) or as modulators of G protein-coupled receptors (GPCRs) like GPR120.

The analysis of receptor-ligand recognition for this compound would involve:

Binding Assays : Radioligand binding assays or surface plasmon resonance (SPR) could be used to measure the affinity (KD) of the compound for a specific receptor.

Functional Assays : Cellular assays measuring downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) would determine if the compound acts as an agonist or antagonist.

Structure-Activity Relationship (SAR) Studies : By synthesizing and testing analogs of this compound, researchers can identify the key structural features responsible for binding affinity and specificity. For instance, the position and nature of substituents on the phenyl ring can dramatically alter receptor selectivity.

The table below summarizes the roles of different structural motifs common in sulfonamide probes in mediating molecular interactions.

| Structural Motif | Potential Role in Molecular Interaction | Example Biological Target(s) |

| Sulfonamide (-SO2NH-) | Zinc binding in metalloenzymes; Hydrogen bond donor/acceptor. | Carbonic Anhydrases, Matrix Metalloproteinases |

| Aromatic Ring (Phenyl) | Hydrophobic interactions; π-π stacking. | Enzyme active site pockets, Receptor binding sites |

| Nitro Group (-NO2) | Electron-withdrawing, influencing acidity; Potential for redox activity. | Dihydropteroate Synthase (in some contexts) |

| Carboxylic Acid (-COOH) | Hydrogen bonding; Salt bridge formation with basic residues (e.g., Arginine, Lysine). | Receptor ligand-binding domains |

Development of Advanced Chemical Probes (e.g., activity-based probes, photoaffinity labels, fluorescent reporters)

The basic scaffold of this compound is well-suited for conversion into more sophisticated chemical probes designed for specific applications in chemical biology.

Activity-Based Probes (ABPs) : ABPs are designed to covalently label the active form of an enzyme. While the core molecule may act as a reversible inhibitor, it can be functionalized with a reactive "warhead" (e.g., a fluorophosphonate or epoxide) that forms a covalent bond with a nucleophilic residue in the enzyme's active site. This allows for the specific detection and quantification of enzyme activity in complex biological samples.

Photoaffinity Labels (PALs) : To create a photoaffinity label, a photoreactive group, such as a diazirine, benzophenone, or aryl azide, is incorporated into the molecule. Upon irradiation with UV light, this group forms a highly reactive carbene or nitrene intermediate that covalently crosslinks the probe to its binding partner. The propanoic acid tail of this compound could be an ideal attachment point for such a group, along with a reporter tag like biotin or an alkyne for subsequent enrichment and identification of the target protein via mass spectrometry.

Fluorescent Reporters : By attaching a fluorophore (e.g., coumarin, rhodamine, or naphthalimide) to the scaffold, a fluorescent probe can be created. Such probes allow for the visualization and tracking of the target molecule within living cells using fluorescence microscopy. The development of sulfonamide-based fluorescent probes for GPCRs has enabled high-throughput screening and the study of receptor localization.

The table below outlines the components and applications of these advanced probes.

| Probe Type | Key Components | Primary Application |

| Activity-Based Probe | Recognition Scaffold, Reactive Warhead, Reporter Tag | Covalent labeling and profiling of enzyme activity |

| Photoaffinity Label | Recognition Scaffold, Photoreactive Group, Reporter Tag | Covalent capture and identification of binding partners |

| Fluorescent Reporter | Recognition Scaffold, Fluorophore | Visualization and tracking of target macromolecules in live cells |

Elucidating Cellular Pathway Modulation through Chemical Perturbation

A key application of chemical probes is to perturb specific cellular pathways to understand their function. By binding to its target protein, a probe like this compound or its derivatives can either inhibit or activate its function, leading to downstream effects on a cellular pathway.

For example, a sulfonamide-based probe that inhibits a key kinase in a signaling cascade can be used to study the consequences of blocking that specific signaling event. Researchers have used sulfonamides to perturb pathways involved in membrane trafficking by altering the pH of organelles like endosomes and lysosomes. Other sulfonamides have been shown to modulate immune signaling pathways or interfere with folate biosynthesis in plants, demonstrating the broad utility of this chemical class in pathway elucidation.

The process of using a chemical probe for pathway analysis typically involves:

Treating cells with the probe molecule.

Observing the phenotypic outcome (e.g., changes in cell morphology, proliferation, or gene expression).

Using 'omics' techniques (proteomics, transcriptomics, metabolomics) to obtain a global view of the cellular changes induced by the probe.

Formulating a hypothesis about the probe's mechanism of action and the affected pathway, which can then be tested with further experiments.

Methodologies for Target Identification and Validation in Chemical Biology

When a compound is discovered through a phenotypic screen (i.e., it causes an interesting effect on cells, but its direct target is unknown), the critical next step is to identify that target. This process is known as target deconvolution or identification. For a probe derived from this compound, several powerful methodologies can be employed.

Affinity-Based Chemoproteomics : This is a widely used method where the probe is modified with an affinity tag, such as biotin. The probe is immobilized on a solid support (e.g., streptavidin beads) and incubated with a cell lysate. Proteins that bind to the probe are "pulled down," separated from non-specific binders by washing, and then identified by mass spectrometry.

Photoaffinity Labeling (PAL) : As described earlier, PAL uses a photoreactive version of the probe to covalently crosslink to its target upon UV irradiation. This covalent and irreversible bond is advantageous because the interaction can withstand harsh purification conditions. The tagged proteins are then enriched and identified.

Label-Free Methods :

Thermal Proteome Profiling (TPP) : This method relies on the principle that a protein becomes more thermally stable when its ligand is bound. Cells are treated with the probe, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. The target protein will show a characteristic shift in its melting temperature in the presence of the probe.

Chemical/Proteolytic Stability Profiling : Similar to TPP, this method assesses changes in a protein's stability against chemical denaturants or proteases upon ligand binding.

Once a putative target is identified, it must be validated to confirm that it is responsible for the observed biological effect of the probe. Validation strategies include genetic methods (e.g., showing that knocking down the target gene with siRNA or CRISPR recapitulates the probe's effect) and biochemical methods (e.g., confirming direct binding and functional modulation of the recombinant protein in vitro).

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Molecular Modification and Its Impact on Binding Affinity and Selectivity

Systematic molecular modification is a cornerstone of SAR studies, involving the synthesis and biological evaluation of a series of related compounds to determine the effect of each structural change on binding affinity and selectivity for a biological target. For 3-(3-nitrophenylsulfonamido)propanoic acid, modifications could be systematically made to its three main components: the 3-nitrophenyl group, the sulfonamide linker, and the propanoic acid chain.

The 3-Nitrophenyl Group: The position and nature of the substituent on the phenyl ring are critical. The nitro group at the meta-position influences the electronic properties and spatial arrangement of the molecule.

Position of the Nitro Group: Shifting the nitro group to the ortho- or para-position would alter the molecule's electronic distribution and steric profile, which could significantly impact its binding to a target protein. For instance, studies on other nitrophenyl derivatives have shown that changing the substituent position can drastically alter biological activity.

Nature of the Substituent: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would modulate the electronic character of the aromatic ring. This can affect interactions such as hydrogen bonding and π-π stacking with the target. For example, in a series of 1,4-bis(arylsulfonamido)benzene derivatives, fluorine substitution was found to be important for metabolic stability and inhibitory potency. nih.gov

Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to explore different steric and electronic interactions.

The Sulfonamide Linker: The sulfonamide group is a key structural feature in many biologically active molecules, known for its ability to form hydrogen bonds.

N-Alkylation: Introducing alkyl groups on the sulfonamide nitrogen would remove its hydrogen bond donor capability, which could be critical for binding affinity.

Linker Modification: The sulfonamide linker could be replaced with other functional groups like an amide or a reversed sulfonamide to probe the importance of its specific geometry and hydrogen bonding capacity.

The Propanoic Acid Chain: The propanoic acid moiety provides a carboxylic acid group, which is often involved in ionic interactions or hydrogen bonding with biological targets.

Chain Length: Altering the length of the alkyl chain (e.g., to acetic or butanoic acid) would change the distance between the aromatic ring and the carboxylate group, potentially affecting how the molecule fits into a binding pocket.

Substitution on the Chain: Introducing substituents on the propanoic acid chain could create chiral centers and introduce new steric or electronic features. Studies on 3-arylpropionic acids have shown that substitution on the propionic acid chain can enhance pharmacokinetic properties. researchgate.net

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres like tetrazole can significantly alter the acidity and binding mode of the molecule. nih.gov

A hypothetical SAR study could generate a data table similar to the one below to systematically capture the effects of these modifications.

| Modification | R1 (Phenyl Substituent) | Linker | R2 (Side Chain) | Binding Affinity (IC50, nM) | Selectivity vs. Off-Target |

| Parent Compound | 3-NO2 | -SO2NH- | -CH2CH2COOH | Data not available | Data not available |

| Isomer | 4-NO2 | -SO2NH- | -CH2CH2COOH | Data not available | Data not available |

| Ring Substitution | 3-CN | -SO2NH- | -CH2CH2COOH | Data not available | Data not available |

| Linker Modification | -CONH- | -CH2CH2COOH | Data not available | Data not available | |

| Chain Length | 3-NO2 | -SO2NH- | -CH2COOH | Data not available | Data not available |

| Bioisostere | 3-NO2 | -SO2NH- | -CH2CH2-tetrazole | Data not available | Data not available |

Conformational Analysis in Relation to Molecular Recognition and Biological Engagement

Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative energies. The specific conformation of a molecule is often crucial for its ability to bind to a biological target. For this compound, rotation is possible around several single bonds, leading to a variety of potential conformations.

In a biological context, the molecule will adopt a low-energy conformation that is complementary to the binding site of its target. Computational methods, such as quantum mechanical calculations and molecular dynamics simulations, can be used to predict the preferred conformations in solution and in the presence of a receptor. For instance, conformational analysis of some alpha-phenylpropionic acids has suggested a relationship between the dihedral angle of the propionic acid residue and anti-inflammatory activity. nih.gov A more open angle was associated with higher activity. nih.gov Understanding the conformational preferences of this compound would be essential for designing analogues that are pre-organized for binding, which can lead to improved affinity and selectivity.

Rational Design of Analogues to Probe Specific Binding Sites and Mechanisms

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure and binding site characteristics to design molecules with high affinity and selectivity. If the biological target of this compound were known, its structure could be used as a starting point for designing new analogues.

For example, if the target's binding pocket has a specific hydrophobic sub-pocket, analogues with lipophilic substituents on the phenyl ring could be designed to occupy this pocket and increase binding affinity. If a hydrogen bond acceptor is present in a certain region of the binding site, analogues could be designed to introduce a hydrogen bond donor at a corresponding position.

The synthesis of propionic acid derivatives has been explored in the context of developing new antimicrobial and anticancer agents. researchgate.netnih.gov These studies often employ rational design principles based on known pharmacophores or target structures. For example, in the design of inhibitors for the Keap1-Nrf2 protein-protein interaction, a 1,4-bis(arylsulfonamido)benzene scaffold was rationally modified to improve potency. nih.gov Similarly, the design of 2-(3-benzoylphenyl)propanoic acid derivatives has been guided by molecular docking studies to target specific enzymes. researchgate.net This approach allows for a more focused and efficient exploration of chemical space compared to traditional high-throughput screening.

Enantiomeric and Diastereomeric Effects on Molecular Interactions and Biological Activity

The introduction of a chiral center into a molecule can lead to enantiomers, which are non-superimposable mirror images. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning that one enantiomer may have significantly different biological activity than the other.

While this compound itself is not chiral, modifications to the propanoic acid chain, such as the introduction of a methyl group on the alpha- or beta-carbon, would create a chiral center. For example, (s)-3-Amino-3-(3-nitrophenyl)propionic acid is a chiral analogue. nih.gov

It is well-established for many drugs, such as the profens (e.g., ibuprofen (B1674241) and ketoprofen), that one enantiomer is more active than the other. For instance, the (+)-enantiomer of ketoprofen (B1673614) (alpha-(3-benzoylphenyl)-propionic acid) was found to interact more strongly with human serum albumin and biotransformation enzymes than the (-)-enantiomer. researchgate.net

If a chiral version of this compound were synthesized, it would be crucial to separate and test the individual enantiomers to determine if the biological activity is stereospecific. This would provide valuable information about the three-dimensional requirements of the binding site. The synthesis of diastereomers, which are stereoisomers that are not mirror images, could also be used to probe the topology of the binding site in more detail.

Future Directions and Interdisciplinary Research Opportunities

Innovations in Synthetic Methodologies for Sulfonamide and Propanoic Acid Compounds

The synthesis of sulfonamides, a cornerstone of medicinal and synthetic organic chemistry, is continuously evolving. bohrium.com While classical methods involving the reaction of sulfonyl chlorides with primary or secondary amines are effective, they can be limited by the nucleophilicity of the amine. frontiersrj.com Modern advancements are focused on creating more efficient, sustainable, and diverse synthetic routes.

Recent developments have introduced powerful methodologies such as transition-metal-catalyzed reactions and flow-based technology. bohrium.com Transition metals like palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and iron (Fe) are used to catalyze C-H activation, allowing the sulfonamide group to act as a directing group for forming new bonds. bohrium.com This opens up avenues for novel derivatives of the 3-(3-nitrophenylsulfonamido)propanoic acid core. Furthermore, eco-friendly methods are gaining traction, utilizing water as a solvent and simple bases like sodium carbonate as acid scavengers to produce sulfonamide and sulfonate carboxylic acid derivatives in high yields. researchgate.net

Ionic liquid-supported synthesis represents another frontier, offering the advantages of a homogeneous reaction medium, high loading, and easy product separation compared to traditional solid-phase synthesis. nih.gov These innovative approaches could be adapted for the synthesis of this compound analogs, facilitating the creation of compound libraries for screening and optimization.

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Catalysts/Reagents | Key Advantages | Potential Limitations |

| Classical Synthesis | Sulfonyl Chlorides, Amines, Base | Well-established, straightforward | Amine nucleophilicity can limit scope frontiersrj.com |

| Transition-Metal Catalysis | Pd, Rh, Ru, Cu, Fe complexes | C-H activation, novel bond formation bohrium.com | Catalyst cost and toxicity |

| Flow-Based Technology | Microreactors | Improved safety, scalability, and control bohrium.com | Requires specialized equipment |

| Green Synthesis | Water, Sodium Carbonate | Environmentally benign, high yields researchgate.net | Substrate scope may be limited |

| Ionic Liquid Support | Ionic Liquid-Supported Amines | Homogeneous reaction, easy separation nih.gov | Cost of ionic liquids |

Advancements in Computational Approaches for Complex Organic and Biological Systems

Computational modeling has become an indispensable tool in modern chemistry and biology, enabling the study of complex systems at an unprecedented level of detail. hilarispublisher.comnumberanalytics.com For a molecule like this compound, computational methods can predict its structure, properties, and interactions with biological targets.

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) provides a holistic view of cellular functions and interactions. hilarispublisher.commdpi.com By applying these computational approaches, researchers can simulate how a molecule like this compound might perturb cellular networks, offering insights into its mechanism of action at a systems level. nih.gov This computational-first approach helps to prioritize experimental work and guide the design of more effective molecules. nih.gov

Expanding the Scope of Chemical Biology Tools for Systems-Level Understanding

Chemical biology utilizes chemical tools to interrogate and manipulate biological systems, providing insights that are often inaccessible through purely genetic or biochemical methods. cuny.edu The development of novel chemical probes is essential for understanding the complex and dynamic nature of cellular processes. sciencedaily.com

A key goal is to achieve a system-level understanding of biology, which involves analyzing the structure, dynamics, control methods, and design principles of biological networks. nih.gov Molecules like this compound can be functionalized to serve as chemical probes. For instance, incorporating photo-switchable groups could allow for light-based control (chemo-optogenetics) of protein activity with high spatial and temporal precision. sciencedaily.com This would enable researchers to study cellular functions in real-time without the delays associated with traditional genetic techniques. sciencedaily.com

Nanotechnology offers a synergistic platform to expand the chemical biology toolbox. cuny.edunih.gov Nanomaterials can be used for the controlled delivery of chemical probes, for molecular imaging, and for biosensing. cuny.edu By conjugating this compound or its derivatives to nanoparticles, it may be possible to enhance their solubility, stability, and ability to target specific cellular compartments or tissues.

Integration with Materials Science and Nanotechnology for Novel Research Tools

The intersection of organic chemistry with materials science and nanotechnology is a fertile ground for innovation. numberanalytics.com Organic molecules with defined structures and functionalities are fundamental building blocks for creating advanced materials with unique properties. numberanalytics.comweizmann.ac.il

The field of nanoarchitectonics, which integrates nanotechnology with organic chemistry and biotechnology, aims to create functional material systems from nanoscale units like molecules. nih.gov The self-assembly of molecules into ordered structures is a key principle in this area. numberanalytics.com The structure of this compound, with its distinct polar (carboxylic acid) and nonpolar (nitrophenyl) regions, suggests a potential for self-assembly into higher-order structures.

These organic materials can be integrated with nanotechnology to develop novel research tools. For example, the compound could be used to functionalize the surface of nanoparticles, such as those made from gold or metal oxides. rsc.orgresearchgate.net Such functionalized nanoparticles could be used for targeted drug delivery, as contrast agents for medical imaging, or as components in biosensors. numberanalytics.comrsc.org The specific chemical groups on the molecule could be tailored to interact with specific biological targets or to respond to environmental stimuli, creating "smart" materials for a variety of applications.

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Enabling Feature of the Molecule | Potential Outcome |

| Self-Assembled Materials | Amphiphilic character (polar/nonpolar groups) | Formation of monolayers, micelles, or vesicles |

| Surface Functionalization | Carboxylic acid and sulfonamide groups | Modified nanoparticles for targeted delivery rsc.org |

| Biosensors | Nitrophenyl group (electrochemically active) | Electrochemical sensors for biomolecule detection |

| Smart Materials | Potential for stimuli-responsive derivatives | Materials that release a payload in response to pH or light |

Unexplored Reactivity and Transformations of the this compound Core

The core structure of this compound contains several functional groups that offer opportunities for unexplored chemical transformations. While the synthesis of the parent molecule is established, its potential as a scaffold for further chemical diversification remains largely untapped.

The sulfonamide group is known to be a versatile functional handle. It can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of the aromatic ring at positions that are otherwise difficult to access. bohrium.com The nitrogen atom of the sulfonamide can also participate in various coupling reactions.

The propanoic acid moiety provides another site for modification. The carboxylic acid can be converted into a wide range of other functional groups, including esters, amides, and alcohols, each providing a new avenue for biological investigation or material integration. Furthermore, the nitro group on the phenyl ring is a classic functional group for chemical manipulation. It can be readily reduced to an amine, which can then be diazotized or used in a variety of coupling reactions to attach other molecular fragments. This transformation would fundamentally alter the electronic properties of the aromatic ring and could be used to generate a diverse library of new compounds from a single, common intermediate. Investigating these transformations could lead to the discovery of novel compounds with unique properties and applications.

Q & A

Q. Key Modifications :

- Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity.

- Vary the sulfonamide’s aryl group (e.g., 4-cyano vs. 3-nitro) to assess steric effects.

Assays : - In vitro : Measure IC₅₀ against target enzymes.

- In silico : Molecular docking (AutoDock Vina) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.